molecular formula C14H10Br2N4O2 B13716765 7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione

7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione

Cat. No.: B13716765
M. Wt: 426.06 g/mol
InChI Key: WFBRCHVMXSZNGS-UHFFFAOYSA-N
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Description

7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3,5]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles such as amines or thiols replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Amines or thiols in the presence of a base, such as triethylamine, in solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atoms.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the bromine atoms.

Scientific Research Applications

7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and pyridine ring allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione is unique due to its combination of bromine atoms and the pyrido[1,2-a][1,3,5]triazine core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H10Br2N4O2

Molecular Weight

426.06 g/mol

IUPAC Name

7-bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methylpyrido[1,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C14H10Br2N4O2/c1-7-3-9(15)5-17-11(7)20-13(21)18-12-8(2)4-10(16)6-19(12)14(20)22/h3-6H,1-2H3

InChI Key

WFBRCHVMXSZNGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2C(=O)N=C3C(=CC(=CN3C2=O)Br)C)Br

Origin of Product

United States

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